molecular formula C14H17N3O3S B2553361 4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine CAS No. 339110-12-2

4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine

Cat. No. B2553361
M. Wt: 307.37
InChI Key: MEZYVIRVBKYLMY-UHFFFAOYSA-N
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Description

The compound "4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine" is a pyrimidine derivative, which is a class of compounds that have shown a variety of biological activities. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the key elements of life, and have applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-6-hydroxypyrimidines can be alkylated or cyclized to introduce different substituents at the C5 position, as described in the synthesis of antiviral agents . Similarly, the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which shares some structural similarities with the compound , involves the use of sulfur urea and diethyl malonate, indicating that sulfonation and methoxylation are key steps in the synthesis of such compounds . The Mitsunobu reaction is another method used to introduce arylaminomethyl groups into the pyrimidine ring, which could be adapted for the synthesis of N,N-dimethylated pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using experimental techniques such as X-ray crystallography and supported by theoretical methods like density functional theory (DFT) calculations. For example, the structure of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones has been characterized using these methods, revealing the existence of the compounds in the hydrazone tautomeric form . These techniques can provide insights into the geometrical parameters and stability of the molecule, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The thermal rearrangement of methoxypyrimidines to give N-methyl-2-oxopyrimidines indicates that methoxy groups on the pyrimidine ring can be reactive under certain conditions . Additionally, the reactivity of the methylsulfonyl group can be inferred from the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, where the ethylthio group is oxidized to an ethylsulfonyl group . These reactions are important for modifying the chemical structure and properties of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. The presence of methoxy, dimethylamino, and methylsulfonyl groups can affect the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds or interact with biological targets. The antiviral activity of some pyrimidine derivatives, as well as their cytostatic properties, suggests that these compounds can interact with biological systems, which is likely a result of their chemical properties .

Scientific Research Applications

Synthesis and Properties of Novel Soluble Fluorinated Polyamides

A study by Xiao-Ling Liu et al. (2013) delved into the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups. These compounds were used in preparing fluorinated polyamides with pyridine and sulfone moieties. These polymers showed remarkable solubility in various organic solvents, high thermal stability, and could be cast into transparent, flexible, and strong films. Their low dielectric constants and moisture absorption rates, along with high transparency, indicate their potential use in electronic and optical applications (Liu et al., 2013).

Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl} Benzoate

This compound was synthesized and analyzed for its crystal structure, demonstrating the complexity and versatility of pyrimidinyl derivatives in structural chemistry. The unique crystal packing governed by van der Waals interactions showcases the potential for developing novel molecular architectures (Moser et al., 2005).

Formation and Reactivity of Pyrimidinyl Sulphones and Sulphoxides

Research by D. J. Brown and P. W. Ford (1967) explored the previously unknown sulphones and sulphoxides derived from pyrimidines, showcasing their synthesis and reactivity. These compounds exhibit a range of nucleophilic displacement reactions, providing a basis for further chemical transformations and applications in synthetic organic chemistry (Brown & Ford, 1967).

Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine

Effect of Aryl Substitution at Ring Carbons on the Reactivity of Thiirenium Ions

Giuseppe Capozzi et al. (1980) investigated the impact of aryl substitution on the reactivity of thiirenium ions, demonstrating the intricate relationship between molecular structure and chemical reactivity. This work provides insights into the design and synthesis of molecular systems with tailored reactivity profiles (Capozzi et al., 1980).

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxyphenylboronic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(4-methoxyphenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-17(2)14-15-9-12(21(4,18)19)13(16-14)10-5-7-11(20-3)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYVIRVBKYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine

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